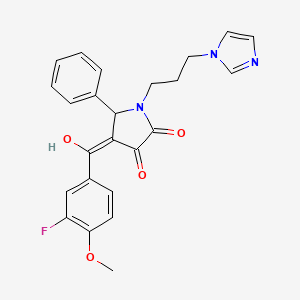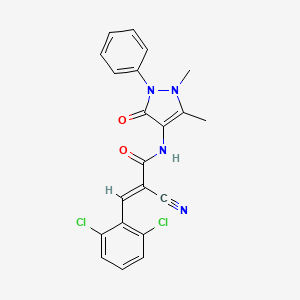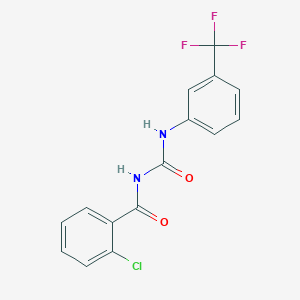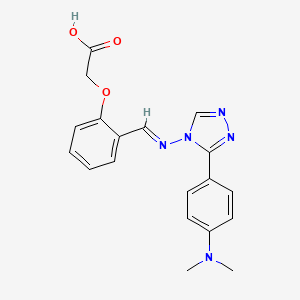
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a fluoro-methoxybenzoyl group, and a hydroxylated pyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one likely involves multiple steps, including:
- Formation of the imidazole ring.
- Introduction of the fluoro-methoxybenzoyl group.
- Construction of the pyrrolone core.
- Final coupling of the various fragments.
Industrial Production Methods
Industrial production methods would typically involve optimizing the reaction conditions for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The fluoro-methoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxyl group would yield a ketone.
- Reduction of the fluoro-methoxybenzoyl group would yield an alcohol.
- Substitution reactions on the imidazole ring would yield various substituted imidazoles.
Applications De Recherche Scientifique
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used as a lead compound in drug discovery programs.
Industry
- Potential applications in the development of new materials or catalysts.
- Used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoro and methoxy substituents.
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of the fluoro and methoxy groups in 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and reactivity.
Propriétés
Numéro CAS |
618075-07-3 |
|---|---|
Formule moléculaire |
C24H22FN3O4 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4/c1-32-19-9-8-17(14-18(19)25)22(29)20-21(16-6-3-2-4-7-16)28(24(31)23(20)30)12-5-11-27-13-10-26-15-27/h2-4,6-10,13-15,21,29H,5,11-12H2,1H3/b22-20+ |
Clé InChI |
WTHRVWONBWMSRL-LSDHQDQOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)



![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)

![(5Z)-3-cyclopentyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017257.png)
![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)
![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)
![2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12017314.png)
